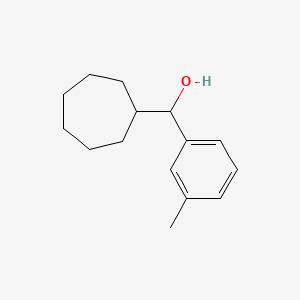

Cycloheptyl (3-methylphenyl)methanol

Description

Significance of Aryl- and Cycloalkyl-Substituted Methanols in Advanced Organic Synthesis

Aryl- and cycloalkyl-substituted methanols are a pivotal class of compounds in organic synthesis, serving as versatile building blocks and key intermediates in the construction of more complex molecules. Their importance stems from the unique combination of a reactive hydroxyl group with the steric and electronic properties of the aryl and cycloalkyl substituents.

The synthesis of these methanols is often achieved through well-established and flexible methodologies. One common approach involves the catalytic reduction of the corresponding ketones. For instance, ketones with alkyl, cycloalkyl, and aryl substituents can be effectively reduced to their corresponding alcohols with high yields. nih.gov Another powerful method is the addition of organometallic reagents, such as Grignard or organolithium compounds, to aldehydes. In the context of Cycloheptyl (3-methylphenyl)methanol, this could involve the reaction of a cycloheptylmagnesium halide with 3-methylbenzaldehyde (B113406) or, conversely, the addition of a 3-methylphenylmagnesium halide to cycloheptanecarboxaldehyde.

The utility of aryl- and cycloalkyl-substituted methanols is demonstrated by their frequent appearance in the synthesis of pharmaceuticals and other biologically active compounds. For example, derivatives of these alcohols are investigated for their potential to modulate mitochondrial bioenergetics, a key factor in cytoprotective activity. nih.gov The hydroxyl group can be readily transformed into other functional groups, such as ethers, esters, and halides, or can participate in cyclization reactions to form heterocyclic structures, which are prevalent in medicinal chemistry. youtube.com The palladium-catalyzed coupling of methanol (B129727) with (hetero)aryl halides is a testament to the ongoing development of new synthetic methods for forming C-O bonds, a crucial step in the synthesis of many methyl aryl ethers found in drug molecules. nih.gov

The table below provides a summary of the general properties of this compound based on available chemical database information.

| Property | Value |

| Molecular Formula | C15H22O |

| Molecular Weight | 218.34 g/mol |

| CAS Number | 1348599-47-8 |

| PubChem CID | 65399776 chemicalbook.com |

Overview of Key Research Domains Pertaining to this compound

While specific research focused solely on this compound is limited, its structure suggests several potential domains for academic investigation, drawing parallels from studies on similar aryl- and cycloalkyl-substituted methanols.

Potential Research Areas:

Asymmetric Synthesis: The carbon atom bearing the hydroxyl group in this compound is a stereocenter. Research could be directed towards the development of stereoselective synthetic routes to obtain enantiomerically pure forms of the compound. This is particularly relevant as the biological activity of chiral molecules is often dependent on their stereochemistry.

Catalysis: The alcohol moiety could be explored as a directing group or a ligand in transition metal catalysis. The specific steric and electronic environment provided by the cycloheptyl and 3-methylphenyl groups could impart unique selectivity in catalytic transformations.

Medicinal Chemistry: Given that many aryl- and cycloalkyl-substituted compounds exhibit biological activity, this compound could be a candidate for pharmacological screening. Its structural features might allow it to interact with various biological targets. Research in this area would involve synthesizing the compound and evaluating its activity in a range of biological assays.

Materials Science: The unique combination of a bulky, flexible cycloheptyl group and a rigid aromatic ring could lead to interesting physical properties. Investigations could explore its potential use in the development of new liquid crystals, polymers, or other advanced materials.

The following table outlines the key structural components of this compound and their potential influence in different research domains.

| Structural Component | Potential Influence in Research |

| Cycloheptyl Group | Imparts lipophilicity and conformational flexibility, which can be crucial for binding to biological targets or influencing material properties. |

| 3-Methylphenyl Group | Provides a rigid aromatic scaffold and can engage in pi-stacking interactions. The methyl group offers a site for further functionalization. |

| Secondary Alcohol | A reactive handle for a wide array of chemical transformations and a key hydrogen bonding donor/acceptor for molecular recognition. |

| Chiral Center | Allows for the exploration of stereoselective synthesis and the study of enantiomer-specific biological activity. |

Structure

3D Structure

Properties

IUPAC Name |

cycloheptyl-(3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-12-7-6-10-14(11-12)15(16)13-8-4-2-3-5-9-13/h6-7,10-11,13,15-16H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUHMZZIZSLGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2CCCCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cycloheptyl 3 Methylphenyl Methanol

Established and Novel Chemical Synthesis Routes

The synthesis of Cycloheptyl (3-methylphenyl)methanol can be achieved through several established and innovative chemical pathways. These routes are broadly categorized into direct synthetic methods, indirect approaches that rely on the preparation of key precursors, and comprehensive multistep sequences where yield optimization is a primary concern.

Direct Synthetic Pathways (e.g., Carbonyl Additions, Grignard Reactions)

The most direct and widely utilized method for the synthesis of this compound is the Grignard reaction. libretexts.org This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this specific synthesis, the Grignard reagent, cycloheptylmagnesium bromide, is reacted with 3-methylbenzaldehyde (B113406).

The reaction begins with the formation of the Grignard reagent itself, where cycloheptyl bromide is treated with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The magnesium inserts into the carbon-bromine bond, creating the highly reactive organomagnesium compound.

Once formed, the cycloheptylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbenzaldehyde. This addition results in the formation of a magnesium alkoxide intermediate. The reaction is then quenched with a mild acid, such as a saturated aqueous solution of ammonium (B1175870) chloride, to protonate the alkoxide and yield the final product, this compound, which is a secondary alcohol. libretexts.orgd-nb.info

Table 1: Grignard Reaction for this compound

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |

| Cycloheptyl bromide | 3-methylbenzaldehyde | Magnesium (Mg) | Diethyl Ether or THF | This compound |

The general mechanism involves the initial formation of the Grignard reagent followed by its nucleophilic attack on the carbonyl compound and a final acidic workup.

Indirect Approaches and Precursor Chemistry

Indirect approaches to synthesizing this compound focus on the preparation of the key starting materials, or precursors. The primary precursors for the Grignard synthesis are cycloheptyl bromide and 3-methylbenzaldehyde.

Synthesis of Cycloheptyl Bromide: Cycloheptyl bromide can be prepared from cycloheptanol (B1583049) through a nucleophilic substitution reaction. Treatment of cycloheptanol with a strong hydrobromic acid (HBr) solution or phosphorus tribromide (PBr₃) effectively replaces the hydroxyl group with a bromine atom. Another route involves the free-radical halogenation of cycloheptane (B1346806) using N-bromosuccinimide (NBS) in the presence of a radical initiator, though this can sometimes lead to a mixture of products.

Synthesis of 3-methylbenzaldehyde: 3-Methylbenzaldehyde, also known as m-tolualdehyde, can be synthesized via several methods. One common industrial method is the oxidation of m-xylene. More controlled laboratory-scale syntheses include the partial reduction of 3-methylbenzoyl chloride using a reducing agent like lithium tri-tert-butoxyaluminum hydride or through the oxidation of 3-methylbenzyl alcohol using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC). youtube.com

Multistep Synthetic Sequences and Yield Optimization

Key factors for optimizing the Grignard reaction step include:

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the reagent. quora.comorgsyn.org

Magnesium Activation: The surface of the magnesium turnings can be passivated by a layer of magnesium oxide. Activation, often achieved with a small crystal of iodine or a few drops of 1,2-dibromoethane, is essential to initiate the reaction. quora.comoc-praktikum.de

Reaction Temperature: The formation of the Grignard reagent is an exothermic process. The temperature should be controlled to maintain a gentle reflux, ensuring a steady reaction rate without promoting side reactions. orgsyn.org

Stereoselective and Asymmetric Synthesis of this compound

The hydroxyl-bearing carbon atom in this compound is a stereocenter, meaning the compound can exist as two enantiomers. Stereoselective synthesis methods are employed to produce a single enantiomer, which is often crucial in pharmaceutical applications. These methods typically involve the asymmetric reduction of a prochiral ketone precursor.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis offers an efficient way to produce enantiomerically enriched alcohols. wikipedia.orgingentaconnect.com These methods use a small amount of a chiral catalyst to transfer chirality to a large amount of substrate, making them highly atom-economical.

A prominent strategy for the asymmetric synthesis of this compound is the transition-metal-catalyzed asymmetric hydrogenation or asymmetric transfer hydrogenation of the corresponding prochiral ketone, cycloheptyl (3-methylphenyl) ketone. acs.orgnih.gov This ketone can be synthesized by the Friedel-Crafts acylation of toluene (B28343) with cycloheptanecarbonyl chloride or by the oxidation of the racemic alcohol mixture produced by the Grignard reaction.

In these reductions, a transition metal complex, typically based on ruthenium, rhodium, or iridium, is coordinated with a chiral ligand. researchgate.netacs.orgnih.gov This chiral catalyst complex then facilitates the stereoselective addition of hydrogen to the carbonyl group.

Asymmetric Hydrogenation (AH): This method uses molecular hydrogen (H₂) as the reductant. Catalysts such as those based on Ruthenium-BINAP systems are effective for the asymmetric hydrogenation of various ketones. ingentaconnect.comnih.gov

Asymmetric Transfer Hydrogenation (ATH): This technique employs a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, to transfer hydrogen to the ketone. wikipedia.orgmdpi.com The Noyori-type catalysts, which consist of a ruthenium(II) or rhodium(III) center coordinated to a chiral N-tosylated diamine ligand and an arene, are particularly effective for the ATH of aryl ketones. acs.orgmdpi.comstackexchange.com These reactions are known for their high enantioselectivity and broad substrate scope. acs.orgnih.gov The choice of metal, ligand, and reaction conditions can be fine-tuned to achieve high yields and excellent enantiomeric excess (ee) for the desired alcohol enantiomer. nih.govresearchgate.net Iron and copper-based catalysts have also been explored as more sustainable alternatives to noble metals. scilit.comacs.org

Table 2: Representative Catalysts for Asymmetric Reduction of Aryl-Alkyl Ketones

| Catalyst System | Metal | Chiral Ligand Type | Reductant | Typical Enantiomeric Excess (ee) |

| Noyori-type Catalyst | Ru(II) | TsDPEN | H₂ or HCOOH/NEt₃ | >95% |

| BINAP-based Catalyst | Ru(II) | BINAP | H₂ | >90% |

| Cp*Ir-based Catalyst | Ir(III) | TsDPEN | HCOOH/NEt₃ | >98% |

| Tethered Rh(III) Catalyst | Rh(III) | Tethered TsDPEN | HCOOH/NEt₃ | >98% |

The mechanism of these catalyzed reactions generally involves the formation of a metal hydride species which then delivers the hydride to the carbonyl carbon through a highly organized, six-membered pericyclic transition state, leading to the observed high levels of enantioselectivity. mdpi.com

Organocatalysis in Stereoselective Transformations

The enantioselective reduction of prochiral ketones stands as a cornerstone in the synthesis of enantioenriched secondary alcohols. nih.gov Organocatalysis, in particular, has emerged as a powerful tool, offering an alternative to metal-based catalysts. rsc.org For the synthesis of chiral this compound, the reduction of the corresponding prochiral ketone, Cycloheptyl (3-methylphenyl)ketone, can be achieved using chiral organocatalysts.

Bifunctional thiourea-amine organocatalysts, in conjunction with a hydride source like catecholborane, have proven effective for the enantioselective reduction of a range of aryl ketones and cycloalkyl alkyl ketones. nih.gov The catalyst's thiourea (B124793) moiety activates the ketone's carbonyl group through hydrogen bonding, while the amine component complexes with the borane (B79455), facilitating a stereochemically controlled hydride transfer. nih.gov Studies on various aryl ketones and cycloalkyl ketones have demonstrated the potential for high enantioselectivity, often exceeding 90% enantiomeric excess (ee). nih.gov For instance, the reduction of specific phenyl alkyl ketones and cycloalkyl alkyl ketones using these catalysts has yielded the corresponding (S)-alcohols with excellent stereocontrol. nih.gov

Another prominent class of organocatalysts for ketone reduction is the oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. rsc.orgmdpi.com These are generated from chiral amino alcohols and borane, and they mediate the reduction of prochiral ketones with high enantioselectivity and predictable stereochemistry. mdpi.comwikipedia.org The in situ generation of these catalysts from chiral lactam alcohols has been shown to be a reliable and practical method for reducing a variety of ketones, including aryl methyl ketones, with excellent enantioselectivities (91–98% ee). mdpi.com

Table 1: Organocatalytic Reduction of Prochiral Ketones This table presents representative data for the reduction of ketones structurally analogous to Cycloheptyl (3-methylphenyl)ketone, demonstrating the efficacy of organocatalytic methods.

| Catalyst Type | Substrate | Catalyst Loading (mol%) | Reductant | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Thiourea-Amine | Phenyl Alkyl Ketone | 10 | Catecholborane | -46 | 88 | 98 | nih.gov |

| Thiourea-Amine | Cycloalkyl Alkyl Ketone | 10 | Catecholborane | -46 | 89 | 95 | nih.gov |

| Oxazaborolidine (in situ) | Aryl Methyl Ketone | 10 | BH₃ | RT | 95 | 98 | mdpi.com |

| Oxazaborolidine (in situ) | Cyclic Aryl Ketone | 10 | BH₃ | RT | 92 | 85 | mdpi.com |

Biocatalytic Synthesis and Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. nih.gov Utilizing whole cells or isolated enzymes can lead to products with high optical purity under mild reaction conditions. nih.govresearchgate.net

The asymmetric reduction of prochiral ketones to produce chiral alcohols is one of the most promising applications of biocatalysis. nih.gov Whole-cell biotransformations are often advantageous as they eliminate the need for costly enzyme purification and contain inherent systems for cofactor regeneration, which is essential for reductase enzymes. nih.gov

A variety of microorganisms, including bacteria and yeasts, as well as plant tissues, have been employed as biocatalysts for the reduction of non-natural prochiral ketones. nih.govnih.gov For example, various plant tissues from apples, carrots, and potatoes have been shown to reduce acetophenone (B1666503) and its derivatives with high enantioselectivity, achieving up to 98% ee and 80% chemical yield. nih.gov Similarly, microorganisms such as Candida chilensis and Hansenula polymorpha have been used for the enantioselective reduction of various ketones to their corresponding chiral alcohols, often with high yields (>80%) and excellent enantiomeric excess (>94% ee). nih.gov Perakine reductase (PR) from Rauvolfia species has also been identified as an effective enzyme for the enantioselective reduction of aryl ketones, producing α-chiral aryl alcohols with excellent enantioselectivity. nih.gov

This whole-cell approach could be directly applied to the synthesis of this compound by screening various organisms for their ability to reduce Cycloheptyl (3-methylphenyl)ketone with high stereoselectivity. researchgate.net

Table 2: Whole-Cell Bioreduction of Representative Ketones This table summarizes the results of whole-cell bioreductions on model substrates, indicating the potential for synthesizing chiral alcohols.

| Biocatalyst | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration | Reference |

| Carrot (Daucus carota) | Acetophenone | 80 | >98 | (S) | nih.gov |

| Apple (Malus pumila) | 4'-Chloroacetophenone | 75 | >98 | (S) | nih.gov |

| Hansenula fabianii | Substituted Ketone | 88 | 95 | (2R,3S) | nih.gov |

| Candida chilensis | α,β-Unsaturated Ketone | >10 | >95 | (R) | nih.gov |

| E. coli expressing RasADH | 1,4-Diphenylbutane-1,4-dione | 82 | >99 | (1S,4S) | mdpi.com |

For cases where a racemic mixture of this compound is synthesized, enzymatic kinetic resolution (KR) using lipases is a highly effective method for separating the enantiomers. jocpr.com Lipases are versatile enzymes that can catalyze the enantioselective acylation of alcohols in non-aqueous media. mdpi.com In a typical KR, one enantiomer of the racemic alcohol is acylated at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted slow-reacting enantiomer (as an alcohol). nih.gov While highly selective, a major drawback of KR is its maximum theoretical yield of 50% for a single enantiomer. acs.org

To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. wikipedia.org DKR combines the enzymatic resolution with an in-situ racemization of the slow-reacting alcohol enantiomer. acs.org This is often achieved using a compatible transition metal catalyst, such as a ruthenium complex, that facilitates the racemization. acs.org This concurrent racemization continuously replenishes the faster-reacting enantiomer, making a theoretical yield of 100% of the desired enantiomerically pure product possible. acs.orgnih.gov This chemoenzymatic DKR approach has been successfully applied to a wide range of secondary alcohols, including heteroaromatic and aryl-alkenyl alcohols. acs.orgmdpi.com

Table 3: Lipase-Catalyzed Resolution of Secondary Alcohols This table shows the effectiveness of lipases in the kinetic resolution of secondary alcohols, a process applicable to racemic this compound.

| Lipase | Resolution Type | Racemization Catalyst | Substrate | Enantioselectivity (E-value) | Reference |

| Novozym 435 | KR | N/A | rac-1-Phenylethanol | >99% ee at 50% conv. | nih.gov |

| Candida antarctica Lipase B | DKR | Ruthenium Complex | Secondary Alcohols | High (enables 100% yield) | acs.org |

| Lipase from Pseudomonas cepacia | KR | N/A | Secondary Alcohols | High (predictable) | capes.gov.br |

| Immobilized C. antarctica Lipase | KR | N/A | Tetrahydroquinoline Alcohols | >200 | mdpi.com |

Exploration of Synthetic Intermediates in the Preparation of this compound

The most direct and fundamental synthetic route to this compound involves the Grignard reaction. This requires two key precursor intermediates: 3-methylbenzaldehyde and a cycloheptyl magnesium halide.

3-Methylbenzaldehyde (also known as m-tolualdehyde) is an aromatic aldehyde that serves as the electrophilic component in the key C-C bond-forming step. solubilityofthings.comhmdb.ca It is a commercially available liquid and can be synthesized through methods such as the oxidation of 3-methyltoluene or the hydrolysis of 3-methylbenzoic acid derivatives. solubilityofthings.compherobase.com Its distinct almond-like odor has also led to its use in fragrances. solubilityofthings.com

Cycloheptyl Magnesium Halide (e.g., bromide or chloride) is the Grignard reagent that acts as the nucleophile. It is prepared by reacting the corresponding cycloheptyl halide with magnesium metal in an ether solvent like tetrahydrofuran (THF). masterorganicchemistry.com The carbon-magnesium bond is highly polarized, rendering the cycloheptyl carbon atom strongly nucleophilic and basic. masterorganicchemistry.com

The reaction between the cycloheptyl Grignard reagent and 3-methylbenzaldehyde, followed by an acidic workup, yields the target racemic alcohol, this compound. masterorganicchemistry.commasterorganicchemistry.com

Table 4: Properties of Key Synthetic Intermediate 3-Methylbenzaldehyde

| Property | Value | Reference |

| Chemical Formula | C₈H₈O | chemsynthesis.com |

| Molecular Weight | 120.15 g/mol | chemsynthesis.com |

| CAS Number | 620-23-5 | solubilityofthings.com |

| Appearance | Colorless to slightly yellow liquid | solubilityofthings.com |

| Boiling Point | 199 °C | chemsynthesis.com |

| Density | 1.019 g/mL | chemsynthesis.com |

| Common Synthesis | Oxidation of toluene | solubilityofthings.com |

Mechanistic Investigations of Synthetic Transformations Leading to this compound

Understanding the mechanisms of the synthetic transformations is crucial for optimizing reaction conditions and controlling stereoselectivity.

The primary non-asymmetric synthesis proceeds via a Grignard reaction mechanism . The nucleophilic carbon of the cycloheptyl magnesium halide performs a 1,2-addition to the electrophilic carbonyl carbon of 3-methylbenzaldehyde. masterorganicchemistry.commasterorganicchemistry.com This forms a tetravalent magnesium alkoxide intermediate. Subsequent protonation of the alkoxide during aqueous acidic workup liberates the final alcohol product. masterorganicchemistry.com While often depicted as a simple polar mechanism, the exact nature of the Grignard reaction can be complex, with possibilities of single electron transfer (SET) pathways, especially with aromatic ketones, although the polar nucleophilic addition is generally favored for aldehydes. acs.org

For the stereoselective methods, the mechanisms are more intricate. In organocatalysis with thiourea-amine catalysts , a dual-activation mechanism is proposed. The thiourea moiety activates the aldehyde's carbonyl group via hydrogen bonding, increasing its electrophilicity. Simultaneously, the amine part of the catalyst coordinates to the borane reductant, forming a chiral complex that delivers the hydride to one specific face of the activated carbonyl, thereby inducing asymmetry. nih.gov For oxazaborolidine (CBS) catalysis , the catalyst forms a coordinate complex with borane. The ketone then coordinates to the Lewis acidic boron atom of the catalyst in a sterically defined manner, positioning one prochiral face for an intramolecular hydride transfer from the coordinated borane. mdpi.comnih.gov

The mechanism of biocatalytic reduction relies on oxidoreductase enzymes, typically alcohol dehydrogenases (ADHs). nih.govtudelft.nl These enzymes possess a catalytic site that binds both the ketone substrate and a nicotinamide (B372718) cofactor (NADH or NADPH). The enzyme holds the ketone in a specific orientation, exposing one prochiral face to the cofactor. A stereospecific hydride transfer from the cofactor to the carbonyl carbon then occurs, producing a single enantiomer of the alcohol. researchgate.net Similarly, the mechanism of lipase-catalyzed acylation involves the formation of a covalent acyl-enzyme intermediate. The alcohol then acts as a nucleophile to deacylate the enzyme. The enzyme's active site is chiral and sterically constrained, meaning only one enantiomer of the alcohol can fit properly to perform the nucleophilic attack, leading to the observed enantioselectivity. jocpr.comcapes.gov.br

Advanced Spectroscopic and Structural Characterization of Cycloheptyl 3 Methylphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of Cycloheptyl (3-methylphenyl)methanol is expected to show distinct signals corresponding to the aromatic protons, the methine proton, the hydroxyl proton, the cycloheptyl protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region would display complex multiplets for the protons on the 3-methylphenyl group. The protons ortho, meta, and para to the cycloheptylmethanol (B1346704) substituent will have slightly different chemical shifts due to its electron-donating nature. The methyl group on the aromatic ring will appear as a singlet at approximately 2.3 ppm.

The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) is expected to resonate as a doublet around 4.5-5.0 ppm, coupled to the adjacent proton on the cycloheptyl ring. The hydroxyl proton itself would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent, but typically in the range of 1.5-3.0 ppm. The fourteen protons of the cycloheptyl ring would produce a series of overlapping multiplets in the upfield region of the spectrum, likely between 1.2 and 2.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (C2, C4, C5, C6) | 7.0 - 7.3 | Multiplet | - |

| Carbinol CH-OH | 4.6 | Doublet | ~5-7 |

| Aromatic CH₃ | 2.35 | Singlet | - |

| Cycloheptyl CH (adjacent to carbinol) | 1.8 - 2.0 | Multiplet | - |

| Cycloheptyl CH₂ (12H) | 1.2 - 1.8 | Multiplet | - |

| Hydroxyl OH | 1.5 - 3.0 (variable) | Broad Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Insights into Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The aromatic carbons will appear in the downfield region (120-145 ppm). The quaternary carbons (C1' and C3') will generally have weaker signals than the protonated carbons. The carbinol carbon (CH-OH) is expected to resonate in the range of 75-85 ppm. The carbons of the cycloheptyl ring will produce several signals in the aliphatic region (25-45 ppm). The methyl carbon of the tolyl group will have a characteristic signal around 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C1') | ~143 |

| Aromatic C (quaternary, C3') | ~138 |

| Aromatic CH (C2', C4', C5', C6') | 125 - 129 |

| Carbinol C-OH | ~80 |

| Cycloheptyl CH (adjacent to carbinol) | ~45 |

| Cycloheptyl CH₂ | 27 - 30 |

| Aromatic CH₃ | ~21.5 |

Two-Dimensional (2D) NMR Experiments for Structural Connectivity (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the structural connectivity, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the carbinol proton and the adjacent methine proton of the cycloheptyl ring, as well as among the protons within the cycloheptyl ring and the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by correlating the ¹H and ¹³C chemical shifts.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule. For example, NOESY could reveal the spatial relationship between the carbinol proton and specific protons on the cycloheptyl and aromatic rings.

Solid-State NMR Spectroscopy for Bulk Material Analysis

Solid-state NMR (ssNMR) spectroscopy would be a valuable technique for characterizing this compound in its solid, bulk form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and orientation of molecules in the crystal lattice. This technique could be used to study polymorphism, identify different crystalline forms, and understand the packing arrangements of the molecules in the solid state. Cross-polarization magic-angle spinning (CP/MAS) experiments would be typically used to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions to obtain higher resolution spectra.

Dynamic NMR Studies for Conformational Exchange

The cycloheptyl ring is known to be conformationally flexible, existing in a dynamic equilibrium between several low-energy conformations, such as the twist-chair and chair forms. Dynamic NMR spectroscopy, which involves recording NMR spectra at variable temperatures, could be used to study these conformational exchange processes. At room temperature, the exchange might be fast on the NMR timescale, resulting in averaged signals for the cycloheptyl protons. Upon cooling, the exchange process would slow down, and at a certain temperature (the coalescence temperature), the broad signals would decoalesce into separate signals for the individual, non-equivalent protons of the frozen conformation. Analysis of the line shapes as a function of temperature would allow for the determination of the energy barriers and thermodynamic parameters of the conformational interchange.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The broadening is due to hydrogen bonding. Sharp peaks in the 2850-3000 cm⁻¹ region would arise from the C-H stretching vibrations of the cycloheptyl and methyl groups. The C=C stretching vibrations of the aromatic ring would appear as a series of absorptions between 1450 and 1600 cm⁻¹. A strong band corresponding to the C-O stretching vibration of the secondary alcohol would be expected in the 1050-1150 cm⁻¹ region. The region below 1000 cm⁻¹ is the fingerprint region, containing complex vibrations characteristic of the entire molecule.

Raman spectroscopy would provide complementary information. The aromatic C=C stretching vibrations would be particularly strong in the Raman spectrum. The symmetric C-H stretching vibrations would also be prominent.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-O Stretch | 1050 - 1150 | Strong | Medium |

Note: The data in this table is predicted based on the functional groups present in the molecule and general vibrational spectroscopy principles.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. The resulting spectrum provides a unique fingerprint, revealing the presence of specific functional groups.

The FT-IR spectrum of Cycloheptyl(3-methylphenyl)methanol is expected to exhibit several characteristic absorption bands. A prominent, broad absorption would appear in the 3500–3200 cm⁻¹ region, which is indicative of the O-H stretching vibration of the alcohol group, broadened by intermolecular hydrogen bonding. rsc.org Sharp peaks between 3000 and 2850 cm⁻¹ are assigned to the C-H stretching vibrations of the cycloheptyl and methyl groups. Specifically, asymmetric and symmetric stretches of the CH₂ and CH₃ groups fall within this range. Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹.

The "fingerprint region," below 1500 cm⁻¹, contains a wealth of structural information. Key absorptions include the C-O stretching vibration, expected around 1260-1000 cm⁻¹, and the aromatic C=C stretching vibrations, which typically appear as a series of peaks in the 1600–1450 cm⁻¹ range. rsc.orgnist.gov Bending vibrations for the aromatic ring substitution pattern and the cycloheptyl ring would also be present in this region.

Table 1: Expected FT-IR Vibrational Frequencies for Cycloheptyl(3-methylphenyl)methanol

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500–3200 (broad) | O–H Stretch | Alcohol (-OH) |

| 3100–3000 | C–H Stretch | Aromatic Ring |

| 2960–2850 | C–H Stretch | Cycloheptyl & Methyl |

| 1600–1450 | C=C Stretch | Aromatic Ring |

| 1470–1450 | C–H Bend | Aliphatic (CH₂, CH₃) |

| 1260–1000 | C–O Stretch | Secondary Alcohol |

| 880–780 | C–H Bend (out-of-plane) | m-Disubstituted Benzene |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy serves as a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information on vibrational modes. While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar and symmetric bond vibrations.

For Cycloheptyl(3-methylphenyl)methanol, the Raman spectrum would be expected to show a strong signal for the aromatic C=C ring stretching vibrations around 1600 cm⁻¹. The symmetric C-H stretching of the alkyl groups would also be prominent. Unlike in FT-IR, the O-H stretch in Raman is typically weak. The vibrational modes of the cycloheptyl ring, particularly the ring "breathing" modes, would provide distinct signals that are valuable for conformational analysis. The presence of both aromatic and saturated rings gives rise to a complex but interpretable spectrum.

Table 2: Expected Raman Shifts for Cycloheptyl(3-methylphenyl)methanol

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3060–3040 | Aromatic C–H Stretch |

| 2940–2850 | Aliphatic C–H Stretch |

| ~1605 | Aromatic Ring Stretch |

| ~1030 | Aromatic C–H In-plane Bend |

| ~1000 | Aromatic Ring Trigonal Breathing |

| 900–700 | Cycloheptyl Ring Vibrations |

X-ray Crystallography for Absolute Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine bond lengths, bond angles, and torsional angles with high precision.

Single Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Although a specific crystal structure for Cycloheptyl(3-methylphenyl)methanol is not publicly reported, a single crystal X-ray diffraction experiment would provide unambiguous structural proof. chemicalbook.com The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data. This data allows for the determination of the unit cell parameters (the dimensions of the repeating crystal lattice) and the space group (the symmetry elements of the crystal).

For a molecule of this nature, one might expect it to crystallize in a common chiral or centrosymmetric space group, such as P2₁/c or C2/c, depending on the packing of the enantiomers. nih.govnih.gov The analysis would also reveal the packing arrangement of the molecules in the crystal, highlighting any intermolecular interactions like hydrogen bonds involving the alcohol group or π-π stacking between the aromatic rings.

Table 4: Illustrative Crystallographic Data Obtainable from Single Crystal X-ray Diffraction

| Parameter | Example Value/Information |

|---|---|

| Chemical Formula | C₁₅H₂₂O |

| Formula Weight | 218.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z (molecules/unit cell) | 4 |

| Intermolecular Interactions | O-H···O hydrogen bonding |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an X-ray diffraction experiment.

Determination of Molecular Conformation and Stereochemistry in the Solid State

The primary alcohol in Cycloheptyl(3-methylphenyl)methanol is a stereocenter, meaning the compound is chiral and exists as two enantiomers (R and S). X-ray crystallography can determine the absolute stereochemistry if a chiral reference is present or by using specific diffraction effects (anomalous dispersion).

Furthermore, the analysis would reveal the preferred conformation of the flexible cycloheptyl ring in the solid state. The cycloheptyl ring typically adopts a twist-chair or a twist-boat conformation to minimize steric strain. The crystallographic data would provide the precise torsional angles that define this conformation. It would also show the relative orientation of the bulky cycloheptyl and 3-methylphenyl groups around the central C-O bond. This orientation is determined by a balance of minimizing steric hindrance and optimizing packing forces within the crystal lattice.

Intermolecular Interactions and Crystal Packing Motifs

A comprehensive analysis of the intermolecular interactions and crystal packing motifs for Cycloheptyl(3-methylphenyl)methanol cannot be provided at this time. An extensive search of publicly available scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this specific compound.

The determination of intermolecular interactions, such as the specifics of hydrogen bonding (e.g., bond lengths and angles), van der Waals forces, and potential π-π stacking, is contingent upon the experimental determination of the compound's crystal structure. Similarly, the elucidation of crystal packing motifs, which describes the arrangement of molecules in the crystal lattice, requires this fundamental crystallographic information.

Without experimental structural data, any discussion of these topics would be purely speculative and would not meet the standards of a scientifically rigorous and accurate report. Further research, specifically the successful crystallization of Cycloheptyl(3-methylphenyl)methanol and its analysis by single-crystal X-ray diffraction, is required to generate the necessary data for this section.

Computational and Theoretical Investigations of Cycloheptyl 3 Methylphenyl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com DFT calculations are widely used to predict a variety of molecular properties, making them an essential tool for understanding complex organic compounds. mdpi.com

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. For Cycloheptyl (3-methylphenyl)methanol, this process would reveal the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. This analysis provides a clear picture of the molecule's shape, including the pucker of the cycloheptyl ring and the orientation of the phenyl and methyl groups.

Illustrative Optimized Geometry Parameters: Below is a hypothetical table of selected optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O | 1.43 Å |

| O-H | 0.96 Å | |

| C-C (phenyl) | 1.39 Å | |

| C-C (cycloheptyl) | 1.54 Å | |

| Bond Angle | C-O-H | 109.5° |

| (Phenyl)C-C-O | 112.0° | |

| Dihedral Angle | H-O-C-C(phenyl) | 180° (anti) / 60° (gauche) |

Note: This table is illustrative and represents typical values. Actual calculated values would depend on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap Analysis)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. mdpi.comdergipark.org.trnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarized. mdpi.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would also be associated with the aromatic system. The HOMO-LUMO gap would provide insight into the molecule's susceptibility to electronic excitation and its potential role in chemical reactions.

Illustrative FMO Properties: This table presents hypothetical energy values for the frontier orbitals of this compound.

| Orbital | Energy (eV) | Implication |

| HOMO | -6.5 eV | Electron-donating capability |

| LUMO | -1.2 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 eV | High chemical stability |

Note: This table is for illustrative purposes. The values are representative of a stable organic molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.orgresearchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. nih.govresearchgate.net

In this compound, the MEP surface would show a region of high electron density (red) around the electronegative oxygen atom of the hydroxyl group, making it a likely site for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the hydroxyl group and the hydrogens on the aromatic ring would exhibit positive potential (blue), indicating them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intermolecular Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals, within a molecule. wisc.edunih.gov It also quantifies delocalization effects caused by interactions between filled "donor" orbitals and empty "acceptor" orbitals. q-chem.com The strength of these interactions is measured by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant delocalization and stabilization of the molecule. researchgate.net

For this compound, NBO analysis would identify key stabilizing interactions, such as the delocalization of lone pair electrons from the oxygen atom into antibonding orbitals of adjacent carbon atoms (n → σ) or the delocalization of π-electrons from the phenyl ring into adjacent antibonding orbitals (π → π).

Illustrative NBO Donor-Acceptor Interactions: The following table provides hypothetical examples of stabilizing interactions within the molecule.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O) | σ(C-H) | 1.5 | Hyperconjugation |

| LP (O) | σ(C-C) | 0.8 | Hyperconjugation |

| π (C=C) phenyl | π* (C=C) phenyl | 20.4 | Intramolecular charge transfer |

Note: This is an illustrative table. LP denotes a lone pair.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are highly effective at predicting spectroscopic parameters. Calculated vibrational frequencies can be correlated with experimental infrared (IR) spectra to help assign absorption bands to specific molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental ¹H and ¹³C NMR spectra, which is crucial for structure elucidation. researchgate.net Comparing theoretical spectra with experimental data serves as a powerful method for validating the accuracy of the computational model. researchgate.net

Illustrative Predicted Spectroscopic Data:

Table 4.1.5.1: Selected Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch | Hydroxyl | ~3600 |

| C-H stretch | Aromatic | ~3100 |

| C-H stretch | Aliphatic | ~2950 |

Table 4.1.5.2: Selected Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CH-OH | ~4.5 | ~75 |

| Phenyl C-H | ~7.2 | ~128 |

| Methyl C-H | ~2.3 | ~21 |

Note: These tables are illustrative. Experimental values can be influenced by solvent and temperature. sigmaaldrich.compitt.edu

Conformational Analysis and Molecular Dynamics Simulations

Molecules with single bonds, like this compound, are not static but exist as an ensemble of different spatial arrangements or conformations. The cycloheptyl ring, in particular, is known for its flexibility and can adopt several low-energy conformations, such as the chair and boat forms. researchgate.net Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Exploration of Low-Energy Conformers

The flexibility of the cycloheptyl ring and the rotational freedom around the bond connecting the carbinol carbon to the phenyl ring give rise to a complex potential energy surface for this compound. Identifying the low-energy conformers is a critical first step in understanding its behavior, as these structures are the most likely to be populated at room temperature and to participate in chemical reactions.

A systematic conformational search is typically performed using molecular mechanics (MM) force fields, which provide a computationally efficient method for exploring the vast conformational space. This initial exploration is often followed by higher-level quantum mechanical calculations, such as Density Functional Theory (DFT), to refine the geometries and relative energies of the identified conformers.

A hypothetical conformational search for this compound would likely identify several stable structures differentiated by the orientation of the 3-methylphenyl group relative to the cycloheptyl ring and the puckering of the cycloheptyl ring itself (e.g., chair, boat, twist-chair, twist-boat). The relative energies of these conformers are influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding (if any), and other non-covalent interactions.

Table 1: Hypothetical Relative Energies of Low-Energy Conformers of this compound

| Conformer ID | Cycloheptyl Ring Pucker | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) |

| Conf-1 | Twist-Chair | 60.5° | 0.00 |

| Conf-2 | Chair | -175.2° | 0.85 |

| Conf-3 | Twist-Boat | 58.9° | 1.52 |

| Conf-4 | Boat | 178.1° | 2.10 |

| Conf-5 | Twist-Chair | -65.3° | 1.15 |

Note: This data is illustrative and represents the type of output from a computational conformational analysis.

Investigation of Conformational Preferences and Dynamics

For this compound, the primary conformational dynamics would involve the puckering of the cycloheptyl ring and the rotation around the C-C bond linking the cycloheptyl and phenyl-methanol moieties. Understanding these dynamics is crucial as the conformational state of the molecule can significantly influence its reactivity. For instance, the accessibility of the hydroxyl group for a reaction may be sterically hindered in certain conformations.

Computational techniques can map the potential energy surface along the key rotational and puckering coordinates, identifying the transition states that connect the low-energy conformers. The calculated energy barriers for these transitions provide quantitative information on the flexibility of the molecule.

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For a secondary alcohol like this compound, potential reactions for computational study include oxidation to the corresponding ketone, dehydration to form an alkene, or esterification.

DFT calculations are commonly used to map the reaction pathways, locating the transition state structures and calculating the activation energies. This allows for a comparison of different possible mechanisms and an understanding of the factors that control the reaction's outcome. For example, in an oxidation reaction, a computational study could model the interaction with an oxidizing agent and determine the energetics of the hydrogen atom abstraction from the carbinol carbon.

Intrinsic Reaction Coordinate (IRC) calculations are also performed to confirm that a located transition state smoothly connects the reactant and product minima on the potential energy surface.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors can be calculated using the output of quantum chemical calculations, typically at the DFT level. For this compound, these indices can provide a quantitative basis for predicting its reactivity in various chemical transformations.

Commonly calculated descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Hardness and Softness: Chemical hardness (η) and softness (S) are derived from the HOMO-LUMO gap and indicate the molecule's resistance to change in its electron distribution.

Electronegativity (χ): This descriptor quantifies the ability of the molecule to attract electrons.

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons.

Fukui Functions: These functions describe the change in electron density at a given point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites within the molecule.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Hardness (η) | 3.85 eV |

| Softness (S) | 0.26 eV⁻¹ |

| Electronegativity (χ) | 2.65 eV |

| Electrophilicity Index (ω) | 0.92 eV |

Note: This data is illustrative and represents typical values obtained from DFT calculations.

These descriptors, when calculated for different conformers or related molecules, can provide valuable insights into structure-reactivity relationships. For instance, a lower LUMO energy might suggest a higher susceptibility to nucleophilic attack.

Chemical Reactivity and Derivatization of Cycloheptyl 3 Methylphenyl Methanol

Reactions at the Hydroxyl Functionality

The secondary alcohol group is a key site for reactivity, participating in substitution, elimination, and oxidation reactions. Its position adjacent to both a bulky cycloheptyl group and an aromatic ring influences the kinetics and mechanisms of these transformations.

The conversion of the hydroxyl group into a better leaving group, such as a halide or a tosylate, is a fundamental step for further nucleophilic substitution reactions.

Alkyl Halides: The hydroxyl group of Cycloheptyl (3-methylphenyl)methanol can be replaced by a halogen atom using several standard methods. As a secondary benzylic alcohol, it can react via both S(_N)1 and S(_N)2 pathways, depending on the reaction conditions. libretexts.org The benzylic position stabilizes the formation of a carbocation, favoring an S(_N)1 mechanism, especially with protic acids like HBr and HCl. libretexts.org Reagents such as thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)) are also effective and are often preferred to minimize carbocation rearrangements, although rearrangements are less of a concern for this specific structure. libretexts.org

| Reagent | Product | Typical Conditions | Mechanism Tendency |

| Concentrated HCl | Cycloheptyl(chloro)(3-methylphenyl)methane | Aqueous or gaseous HCl | S(_N)1 |

| Concentrated HBr | Cycloheptyl(bromo)(3-methylphenyl)methane | Aqueous or gaseous HBr | S(_N)1 |

| Thionyl Chloride (SOCl(_2)) | Cycloheptyl(chloro)(3-methylphenyl)methane | Often with pyridine | S(_N)2-like (internal) |

| Phosphorus Tribromide (PBr(_3)) | Cycloheptyl(bromo)(3-methylphenyl)methane | Typically in an inert solvent like ether | S(_N)2 |

Tosylates: Tosylation involves converting the alcohol into a p-toluenesulfonate (tosylate), which is an excellent leaving group. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. scispace.com The base neutralizes the HCl byproduct. For benzylic alcohols, direct conversion to the corresponding chloride can sometimes compete with or supersede tosylation, as the intermediate tosylate can be susceptible to nucleophilic attack by the chloride ion generated from TsCl. nih.govresearchgate.net The choice of base and reaction conditions is crucial to favor the desired tosylate product. researchgate.net The use of 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the reaction.

This compound can react with carboxylic acids to form esters. The most common method is the Fischer esterification, an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. byjus.comlibretexts.org To drive the reaction toward the ester product, an excess of one reactant (typically the alcohol) is used, or water is removed as it forms. masterorganicchemistry.comathabascau.ca

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H(_2)SO(_4), TsOH), which activates the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester. operachem.com

Reaction Scheme: Fischer Esterification

R-COOH + Cycloheptyl(3-methylphenyl)methanol ⇌ R-COOCH(cycloheptyl)(3-methylphenyl) + H₂O (in presence of H⁺ catalyst)

Due to the steric hindrance from the bulky cycloheptyl group, the rate of esterification might be slower compared to less hindered secondary alcohols. athabascau.ca

Oxidation: As a secondary benzylic alcohol, this compound can be readily oxidized to the corresponding ketone, Cycloheptyl (3-methylphenyl) methanone. A variety of oxidizing agents can accomplish this transformation without over-oxidation. The benzylic position facilitates oxidation.

Common reagents for this conversion are listed in the table below. Milder, selective oxidants are generally preferred to avoid cleavage of the C-C bond or oxidation of the aromatic ring's methyl group. Systems like activated carbon with molecular oxygen or hydrogen peroxide offer environmentally benign options. oup.comthieme-connect.com

| Oxidizing Agent/System | Product | Notes |

| Pyridinium (B92312) Chlorochromate (PCC) | Cycloheptyl (3-methylphenyl) methanone | Mild oxidant, good for secondary alcohols. |

| Potassium Dichromate (K(_2)Cr(_2)O(_7))/H(_2)SO(_4) | Cycloheptyl (3-methylphenyl) methanone | Stronger oxidant, requires careful control. |

| Activated Carbon / O(_2) or H(_2)O(_2) | Cycloheptyl (3-methylphenyl) methanone | Green and selective method for benzylic alcohols. oup.comthieme-connect.com |

| TEMPO / NaOCl | Cycloheptyl (3-methylphenyl) methanone | Catalytic system, mild conditions. organic-chemistry.org |

Reduction: The complete deoxygenation of the benzylic hydroxyl group to yield the corresponding alkane, 1-cycloheptyl-3-methylbenzene, is also a feasible transformation. This reduction is more challenging than the reduction of a ketone but can be achieved under specific conditions. Benzylic alcohols are more reactive towards reduction than non-benzylic alcohols. nih.govnih.gov One effective method involves the use of hydriodic acid (HI), often with red phosphorus to regenerate the HI. nih.govnih.gov Another modern approach uses silanes, such as triethylsilane (Et(_3)SiH) or chlorodiphenylsilane, in the presence of a strong acid or a Lewis acid catalyst like indium(III) chloride. organic-chemistry.orgstackexchange.com These methods are often chemoselective for benzylic alcohols. organic-chemistry.org

Reactions Involving the Aromatic (3-methylphenyl) Moiety

The 3-methylphenyl group is susceptible to electrophilic aromatic substitution (EAS), and the benzylic methyl group can undergo radical reactions.

The aromatic ring in this compound contains two substituents: a methyl group (-CH(_3)) and a large alkyl group (-CH(OH)cycloheptyl). Both methyl and alkyl groups are electron-donating groups (EDGs) and act as activators for electrophilic aromatic substitution, making the ring more reactive than benzene. openstax.orglibretexts.org Both groups are also ortho, para-directors. wikipedia.orglibretexts.org

The directing effects of the two groups must be considered together:

Methyl group (at C3): Directs incoming electrophiles to positions C2, C4, and C6.

Alkyl group (at C1): Directs incoming electrophiles to positions C2, C4, and C6.

The directing influences are analyzed as follows:

Position 2: ortho to the alkyl group and ortho to the methyl group. This position is strongly activated by both groups.

Position 4: para to the alkyl group and ortho to the methyl group. This position is also strongly activated.

Position 6: ortho to the alkyl group and meta to the methyl group. This position is activated by the alkyl group but not by the methyl group.

Position 5: meta to the alkyl group and ortho to the methyl group. This position is activated by the methyl group but not by the alkyl group.

Substitution is most likely to occur at the positions most activated by the synergistic effects of both groups, namely positions 2 and 4. Position 2 may experience some steric hindrance from the adjacent bulky cycloheptyl(hydroxyl)methyl group, potentially favoring substitution at position 4.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO(_3)/H(_2)SO(_4) | 4-Nitro-1-(cycloheptyl(hydroxy)methyl)-3-methylbenzene and 2-Nitro-1-(cycloheptyl(hydroxy)methyl)-3-methylbenzene. cerritos.edu |

| Halogenation | Br(_2)/FeBr(_3) or Cl(_2)/FeCl(_3) | 4-Bromo-(or Chloro-)-1-(cycloheptyl(hydroxy)methyl)-3-methylbenzene and the corresponding 2-isomer. pearson.com |

| Sulfonation | Fuming H(_2)SO(_4) | 4-(Cycloheptyl(hydroxy)methyl)-2-methylbenzenesulfonic acid and 2-(Cycloheptyl(hydroxy)methyl)-4-methylbenzenesulfonic acid. |

| Friedel-Crafts Alkylation | R-Cl/AlCl(_3) | Complex mixtures expected. The hydroxyl group can react with the Lewis acid catalyst. Protection of the alcohol is often necessary. |

| Friedel-Crafts Acylation | RCOCl/AlCl(_3) | Similar to alkylation, protection of the alcohol group is required to prevent side reactions with the catalyst. |

The methyl group attached to the aromatic ring is a benzylic position and is susceptible to free-radical reactions. The most common functionalization is benzylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). masterorganicchemistry.comchegg.com This reaction selectively brominates the benzylic position over other positions. chemistrysteps.comvaia.com

Reaction Scheme: Benzylic Bromination

Cycloheptyl(3-methylphenyl)methanol + NBS → Cycloheptyl(3-(bromomethyl)phenyl)methanol

The resulting benzylic bromide is a versatile intermediate that can be converted into other functional groups via nucleophilic substitution, such as alcohols, ethers, or nitriles. Furthermore, the benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like hot potassium permanganate (B83412) (KMnO(_4)). masterorganicchemistry.com However, such harsh conditions would also oxidize the secondary alcohol functionality, likely leading to cleavage and formation of 3-(cycloheptanecarbonyl)benzoic acid or related structures.

Reactions Involving the Cycloheptyl Moiety

No specific studies on the reactivity of the cycloheptyl moiety in this compound have been reported. The chemical behavior of the cycloheptyl group is generally characterized by its relative inertness, similar to other cycloalkanes. However, transformations are theoretically possible under specific and often vigorous reaction conditions.

There is no available literature describing the specific ring functionalization or transformation of the cycloheptyl group within this compound. In general, functionalizing a cycloalkane ring, such as cycloheptane (B1346806), requires overcoming the stability of C-H and C-C single bonds. Plausible, though unverified, reaction pathways for similar cycloalkyl moieties could include:

Free Radical Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the cycloheptyl ring could theoretically be achieved using reagents like N-bromosuccinimide (NBS) under UV irradiation. This would likely result in a mixture of constitutional isomers.

Oxidative Transformations: Strong oxidizing agents could potentially lead to ring-opening or the formation of cyclic ketones at various positions on the cycloheptyl ring, though this would likely compete with the oxidation of the secondary alcohol.

Dehydrogenation: Catalytic dehydrogenation at high temperatures could potentially introduce unsaturation into the cycloheptyl ring, forming cycloheptenyl or cycloheptadienyl derivatives.

It must be reiterated that these are hypothetical pathways based on general organic chemistry principles, and no specific examples or conditions have been published for this compound.

Synthesis and Characterization of Novel Derivatives and Analogues of this compound

A thorough search has found no published studies detailing the synthesis and characterization of novel derivatives or analogues of this compound where the cycloheptyl moiety is altered or replaced. Research on structurally related compounds, such as those with cyclohexyl rings, often involves the use of pre-functionalized cycloalkyl building blocks rather than the modification of the ring post-synthesis. zendesk.com For instance, various substituted cyclohexanols are used in Mitsunobu reactions to build complex molecules, a strategy that could theoretically be applied to create analogues of the target compound using substituted cycloheptanols. zendesk.com

Without experimental data, no definitive table of derivatives or their characterization can be provided. A hypothetical table of potential analogues is presented below for illustrative purposes, based on common synthetic strategies for similar structures.

Table 1: Hypothetical Analogues of this compound (Note: The compounds listed below are not documented in existing literature as derivatives of the title compound but represent plausible structures based on synthetic strategies for related molecules.)

| Compound Name | Parent Compound | Modification Type | Potential Synthetic Route |

| (4-Hydroxycycloheptyl)(3-methylphenyl)methanol | This compound | Analogue (Substitution on Cycloheptyl Ring) | Grignard reaction of 3-methylbenzaldehyde (B113406) with a protected 4-bromocycloheptanone derivative, followed by deprotection and reduction. |

| (3-methylphenyl)(cyclohept-1-en-1-yl)methanol | This compound | Analogue (Unsaturation in Cycloheptyl Ring) | Dehydration of the parent alcohol followed by selective reduction of the exocyclic double bond, or Grignard reaction with a cycloheptenone. |

| Cyclohexyl(3-methylphenyl)methanol | This compound | Analogue (Ring Contraction) | Grignard reaction between 3-methylphenylmagnesium bromide and cyclohexanecarboxaldehyde. |

Analytical Method Development for Cycloheptyl 3 Methylphenyl Methanol

Chromatographic Separation and Quantification Methods

Chromatography is a powerful and versatile technique for the separation, identification, and quantification of individual components within a mixture. amazonaws.com For Cycloheptyl (3-methylphenyl)methanol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods are developed to ensure product quality and consistency.

Reversed-phase HPLC (RP-HPLC) is a widely utilized method in the pharmaceutical industry due to its applicability to a broad range of compounds with varying polarities and molecular weights. amazonaws.com The development of an RP-HPLC method for this compound involves a systematic optimization of chromatographic parameters to achieve optimal separation and peak shape.

The initial phase of method development focuses on selecting an appropriate stationary phase (column) and mobile phase. Given the non-polar nature of the cycloheptyl and 3-methylphenyl groups, a C18 or C8 column is a suitable starting point. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to ensure the efficient elution of the compound while maintaining good resolution from any potential impurities.

Optimization of the method involves fine-tuning the mobile phase composition, flow rate, column temperature, and detector wavelength. The goal is to achieve a symmetric peak for this compound with a reasonable retention time and adequate separation from any process-related impurities or degradation products.

Table 1: Optimized HPLC Method Parameters for this compound

| Parameter | Optimized Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector Wavelength | 220 nm |

| Injection Volume | 10 µL |

These optimized parameters provide a robust method for the routine quantification of this compound in bulk drug substance and formulated products.

Gas chromatography is a suitable alternative for the analysis of volatile and thermally stable compounds like this compound. The development of a GC method requires careful selection of the capillary column, carrier gas, and temperature program.

A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good choice for separating aromatic compounds. The carrier gas is typically an inert gas like helium or nitrogen. The temperature program, which involves an initial temperature, ramp rate, and final temperature, is optimized to ensure the separation of the main component from any volatile impurities. A flame ionization detector (FID) is commonly used for the quantification of organic compounds. chromatographyonline.com

Table 2: Optimized GC Method Parameters for this compound

| Parameter | Optimized Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | 150 °C (1 min), ramp to 250 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Injection Volume | 1 µL (split ratio 50:1) |

This GC method provides an orthogonal technique to HPLC for the analysis of this compound, offering a comprehensive understanding of the compound's purity profile.

Since this compound possesses a chiral center, it exists as a pair of enantiomers. The therapeutic activity and physiological effects of enantiomers can differ significantly, making the control of enantiomeric purity a critical aspect of drug development and regulatory compliance. nih.gov Chiral chromatography is the most common and effective method for the separation and quantification of enantiomers. nih.gov

The development of a chiral HPLC method involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving a wide range of chiral compounds. nih.gov The mobile phase, which can be a normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., water/acetonitrile) system, is optimized to achieve baseline separation of the two enantiomers.

Table 3: Optimized Chiral HPLC Method Parameters for Enantiomeric Purity of this compound

| Parameter | Optimized Condition |

|---|---|

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detector Wavelength | 220 nm |

| Injection Volume | 10 µL |

This method allows for the accurate determination of the enantiomeric excess and the detection of any unwanted enantiomeric impurity.

Spectroscopic Analytical Techniques for Quantification

While chromatography is the primary tool for separation and quantification, spectroscopic techniques can also be employed, particularly for at-line or in-process monitoring. Ultraviolet-Visible (UV-Vis) spectroscopy, for instance, can be used for a rapid, albeit less specific, quantification of this compound in solution, provided there are no interfering substances that absorb at the same wavelength. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

Advanced Analytical Method Validation (e.g., Linearity, Limit of Detection, Limit of Quantification, Resolution, Recovery)

A developed analytical method must undergo rigorous validation to ensure it is suitable for its intended purpose. The validation process demonstrates that the method is reliable, reproducible, and accurate. Key validation parameters include:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range. For a validated method, the correlation coefficient (r²) should be close to 1. researchgate.net

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified with acceptable precision and accuracy. researchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. researchgate.net

Resolution: The degree of separation between two adjacent peaks in a chromatogram. For purity and impurity analysis, a resolution of greater than 1.5 between the main peak and the closest eluting peak is generally considered acceptable.

Recovery (Accuracy): The closeness of the test results obtained by the method to the true value. This is often determined by spiking a placebo with known amounts of the analyte and calculating the percentage of the analyte recovered.

Table 4: Summary of Validation Parameters for the HPLC Method

| Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| LOD | Reportable | 0.01 µg/mL |

| LOQ | Reportable | 0.03 µg/mL |

| Resolution | ≥ 1.5 | > 2.0 for all specified impurities |

| Recovery | 98.0% - 102.0% | 99.5% |

The successful validation of these analytical methods ensures the quality, safety, and efficacy of drug products containing this compound.

Applications and Future Directions in Chemical Research

Role as Chiral Building Blocks in Complex Organic Synthesis

While there is no specific research detailing the use of Cycloheptyl (3-methylphenyl)methanol as a chiral building block, its structure is amenable to such applications. Chiral alcohols are valuable intermediates in the synthesis of complex, enantiomerically pure molecules, including pharmaceuticals and natural products. In a hypothetical scenario, the enantiomerically resolved forms of this compound could serve as starting materials or key intermediates. The cycloheptyl and 3-methylphenyl groups offer distinct steric and electronic properties that could be exploited to induce stereoselectivity in subsequent chemical transformations.

The synthesis of such chiral secondary alcohols can often be achieved through asymmetric reduction of the corresponding ketone, cycloheptyl 3-methylphenyl ketone, using chiral catalysts. Alternatively, the asymmetric addition of a cycloheptyl Grignard reagent to 3-methylbenzaldehyde (B113406) or a 3-methylphenyl Grignard reagent to cycloheptanecarboxaldehyde could be employed. However, at present, there are no published studies detailing these specific synthetic routes or the subsequent use of the resulting chiral alcohol in complex synthesis.

Integration into Chemical Libraries for Exploratory Research

Chemical libraries, which are collections of diverse small molecules, are essential tools in drug discovery and materials science. These libraries are used in high-throughput screening to identify compounds with desired biological activities or material properties. The inclusion of this compound in such a library would add to its structural diversity. The combination of a seven-membered carbocycle and a substituted aromatic ring is a structural motif that may not be extensively represented in all screening collections.

The rationale for its inclusion would be based on the following molecular attributes:

Lipophilicity: The cycloheptyl and methylphenyl groups contribute to the molecule's nonpolar character, which can be important for traversing cellular membranes.

Three-Dimensional Shape: The non-planar cycloheptyl ring provides a distinct three-dimensional architecture compared to more common five- or six-membered rings.

Potential for Derivatization: The hydroxyl group serves as a handle for further chemical modification, allowing for the generation of a small library of related esters, ethers, or other derivatives to explore the structure-activity relationship (SAR).